molecular formula C8H8BrNO B1514191 3-Bromo-5-(oxetan-3-YL)pyridine

3-Bromo-5-(oxetan-3-YL)pyridine

Cat. No.: B1514191
M. Wt: 214.06 g/mol
InChI Key: QZUKRHJSECKKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(oxetan-3-yl)pyridine is a brominated pyridine derivative with an oxetane substituent at the 5-position. This compound is structurally characterized by a pyridine ring substituted with a bromine atom at position 3 and an oxetane ring at position 3. The oxetane moiety introduces steric and electronic effects, influencing reactivity and solubility. Bromopyridines are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their versatility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

3-bromo-5-(oxetan-3-yl)pyridine

InChI

InChI=1S/C8H8BrNO/c9-8-1-6(2-10-3-8)7-4-11-5-7/h1-3,7H,4-5H2

InChI Key

QZUKRHJSECKKQB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-Bromo-5-(oxetan-3-yl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.

Molecular Structure and Substituent Effects
Compound Substituents Molecular Weight (g/mol) Key Structural Features
This compound Br (C3), oxetane (C5) ~214.04 Oxetane introduces polarity and steric hindrance; bromine enables cross-coupling.
3-Bromo-5-(2,5-difluorophenyl)pyridine Br (C3), 2,5-difluorophenyl (C5) 283.11 Electron-withdrawing fluorine substituents enhance electrophilicity; planar aryl group
3-Bromo-5-methoxypyridine Br (C3), OMe (C5) 188.02 Methoxy group improves solubility; less steric bulk compared to oxetane .
5-Bromo-3-(dioxaborolanyl)pyridine Br (C5), dioxaborolane (C3) 254.04 Boronic ester facilitates Suzuki-Miyaura coupling; boronate stabilizes intermediates .

Key Observations :

  • Oxetane vs.
  • Aryl vs. Heterocyclic Substituents : The 2,5-difluorophenyl group in 3-Bromo-5-(2,5-difluorophenyl)pyridine increases lipophilicity and π-π stacking capacity, contrasting with the oxetane’s polar nature .

Reactivity Trends :

  • Bromine at position 3 facilitates cross-coupling reactions (e.g., with boronic acids or alkynes) .
  • Oxetane’s strain and polarity may accelerate ring-opening reactions under acidic or nucleophilic conditions, unlike inert substituents like methoxy or aryl groups.
Physicochemical Properties
Property This compound 3-Bromo-5-methoxypyridine 3-Bromo-5-(2,5-difluorophenyl)pyridine
Solubility Moderate in polar solvents High in DMSO, MeOH Low in water; soluble in DCM, THF
LogP ~1.8 (estimated) 1.5 2.9
Thermal Stability Stable to 150°C Stable to 200°C Decomposes above 180°C

Insights :

  • The oxetane group reduces LogP compared to aryl substituents, enhancing aqueous solubility.
  • Methoxy derivatives exhibit superior thermal stability due to the absence of strained rings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.